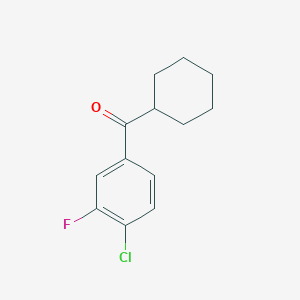

4-Chloro-3-fluorophenyl cyclohexyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a potent dissociative anesthetic that has been used extensively in medical and veterinary practice since its discovery in the 1960s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl cyclohexyl ketone typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with cyclohexane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Chloro-3-fluorophenyl cyclohexyl ketone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its effects on biological systems, including its interaction with proteins and enzymes.

Medicine: Utilized as an anesthetic in medical and veterinary practice.

Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl cyclohexyl ketone involves its interaction with the central nervous system. It acts as an NMDA receptor antagonist, blocking the action of glutamate, a neurotransmitter involved in pain perception and memory. This results in the dissociative anesthetic effects observed with this compound .

Comparison with Similar Compounds

Similar Compounds

Ketamine: Another dissociative anesthetic with a similar structure and mechanism of action.

Phencyclidine (PCP): Shares similar pharmacological properties but has a different chemical structure.

Methoxetamine (MXE): A synthetic derivative of ketamine with similar effects.

Uniqueness

4-Chloro-3-fluorophenyl cyclohexyl ketone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of chlorine and fluorine atoms in the phenyl ring contributes to its potency and effectiveness as an anesthetic .

Biological Activity

- Molecular Formula: C₁₃H₁₄ClFO

- Molecular Weight: 240.70 g/mol

- Density: 1.205 g/cm³

- Boiling Point: 345.3 °C

- Flash Point: 162.6 °C

The presence of halogen atoms in the structure typically enhances lipophilicity, which may improve membrane permeability and influence biological interactions.

Potential Biological Activities

While direct studies on 4-chloro-3-fluorophenyl cyclohexyl ketone are sparse, the following biological activities are inferred from similar compounds:

- Pharmacological Properties : Compounds with similar structures have shown significant pharmacological effects, including anti-inflammatory and analgesic activities.

- Enzyme Inhibition : Halogenated phenyl groups have been linked to enhanced enzyme inhibition properties. For example, studies on related compounds have demonstrated their ability to inhibit cholinesterases and cyclooxygenases, which are critical targets in neurodegenerative diseases and inflammation .

- Antioxidant Activity : The structural features of halogenated compounds often correlate with antioxidant properties, providing potential protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The arrangement of halogen substituents plays a crucial role in determining the biological activity of compounds similar to this compound. The following table summarizes some analogs and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClFO | Different halogen positioning affecting reactivity |

| 4-Bromo-3-fluorophenyl cyclohexyl ketone | C₁₃H₁₄BrFO | Bromine substituent may alter biological activity |

| 4-Chloro-2-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClF | Positioning of fluorine affects electronic properties |

The specific arrangement of the chloro and fluoro groups is believed to enhance the compound's interaction with biological targets, thus influencing its pharmacological profile.

Case Studies and Research Findings

- Inhibition Studies : Research on related compounds has shown that those containing a chloro or fluoro substituent exhibit enhanced inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported IC50 values for related compounds ranging from 10.4 μM to 24.3 μM against AChE .

- Molecular Docking Studies : Computational studies suggest that the presence of halogen atoms significantly affects binding affinities to target proteins, enhancing the overall biological activity of these compounds .

- Cytotoxicity Assessments : Some analogs have been evaluated for cytotoxic effects against cancer cell lines, indicating a potential for therapeutic applications in oncology .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPTZUKTNSLLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642599 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-24-9 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.